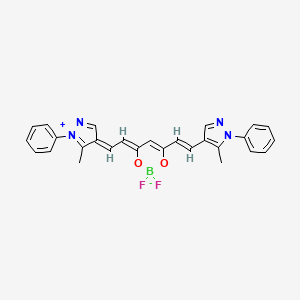

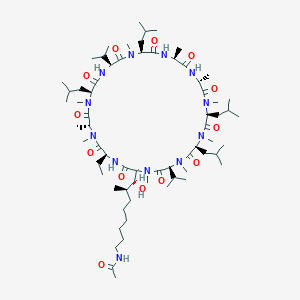

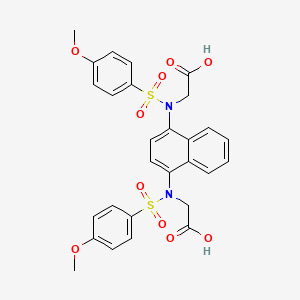

![molecular formula C20H20N2O3 B606886 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- CAS No. 18172-33-3](/img/structure/B606886.png)

9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-

Übersicht

Beschreibung

Cell-permeable, reversible inhibitor of sarcoplasmic reticulum Ca2+-ATPase.

Cyclopiazonic acid is a mycotoxin that has been found in Penicillium and Aspergillus and an inhibitor of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA; IC50 = 0.6 µM). In vivo, cyclopiazonic acid (11-14 mg/kg) induces ptosis, hypothermia, tremor, and cachexia, as well as induces lethality (LD50 = 13 mg/kg), in rats. It induces tachycardia and sedation in rabbits when administered at a dose of 10 mg/kg.

It is a specific inhibitor of Ca2+-ATPase in the intracellular Ca2+ storage sites. Mycotoxin, purified from the microorganism Penicillium cyclopium.

CPA is a highly selective inhibitor of Ca2+ - ATPase in skeletal muscle sarcoplasmic reticulum. It stimulates release of Ca2+ from intracellular stores by increasing plasma membrane Ca2+ permeability without increasing intracellular inositol (1,4,5)-triphosphate levels. inhibits the Ca2+ uptake: by sarcoplasmic vesicles prepared from skeletal muscle, by intracellular stores sites caffeine-sensitive in guinea-pig smooth muscle cells (3μM); IC50 around 0.6 μM in skinned smooth muscle fibres of the longitudinal layer of the guinea-pig ileum.,It causes selective and reversible strong suppression of Ca2+-dependent K+ current in guinea-pig ileal and urinary bladder smooth muscle cells. It is effective in intact cells and can be washed out. Its mechanism of action may be the following: decreases Ca2+ uptake by the inhibition of Ca2+ -pump in the sarcoplasmic and endoplasmic reticulum, decreases the subsequent Ca2+ release from these storage sites and, thereby, reduces the Ca2+ dependent K+ current.

Cyclopiazonic Acid is a natural mycotoxin which inhibits the sarcoplasmic reticulum Ca2+ pump.

Wirkmechanismus

Target of Action

The primary target of this compound is the major calcium (Ca2+) ATPase . This ATPase is responsible for the reuptake of cytosolic calcium into the sarcoplasmic reticulum , which is a key regulator of striated muscle performance .

Mode of Action

The compound interacts with its target, the calcium ATPase, by inhibiting its function . This inhibition disrupts the reuptake of cytosolic calcium into the sarcoplasmic reticulum , leading to an increase in cytosolic calcium levels.

Pharmacokinetics

Given its molecular weight of 33639 , it is likely to have good bioavailability.

Result of Action

The result of the compound’s action at the molecular level is the disruption of calcium homeostasis in muscle cells . At the cellular level, this can lead to prolonged muscle contraction and potential muscle damage.

Biochemische Analyse

Biochemical Properties

9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme sarcoplasmic reticulum Ca2±ATPase (SERCA), where it acts as an inhibitor. This inhibition affects calcium ion transport within cells, which is vital for muscle contraction and other cellular processes . Additionally, the compound has been shown to interact with other biomolecules, such as calmodulin, altering its conformation and activity.

Cellular Effects

The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SERCA, the compound disrupts calcium homeostasis, leading to altered cell signaling and potentially inducing apoptosis in certain cell types . This disruption can also affect gene expression patterns, as calcium ions play a role in the regulation of transcription factors. Furthermore, the compound’s impact on cellular metabolism is significant, as it can alter the energy balance within cells by affecting mitochondrial function.

Molecular Mechanism

At the molecular level, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SERCA, inhibiting its ATPase activity and preventing calcium ion transport . This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins through allosteric interactions, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained disruption of calcium homeostasis and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit SERCA without causing significant toxicity. At higher doses, toxic effects such as muscle weakness, cardiac arrhythmias, and even death have been observed. These adverse effects are likely due to the compound’s potent inhibition of calcium transport, which is essential for normal cellular function.

Metabolic Pathways

9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is critical for its activity. The compound is primarily localized in the endoplasmic reticulum, where it exerts its inhibitory effects on SERCA . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. Additionally, the compound may localize to other organelles, such as mitochondria, influencing their function and contributing to its overall biochemical effects.

Eigenschaften

CAS-Nummer |

18172-33-3 |

|---|---|

Molekularformel |

C20H20N2O3 |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

(2R,3S,5E,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione |

InChI |

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,23H,7H2,1-3H3/b14-9+/t12-,16+,17+/m1/s1 |

InChI-Schlüssel |

CNZIQHGDUXRUJS-CIGIFLASSA-N |

SMILES |

CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O |

Isomerische SMILES |

C/C(=C\1/C(=O)[C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)/O |

Kanonische SMILES |

CC(=C1C(=O)C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CPA; Cyclopiazonic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

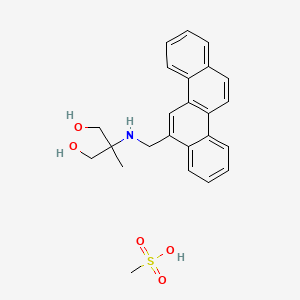

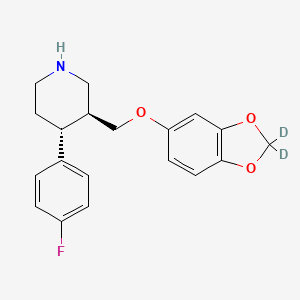

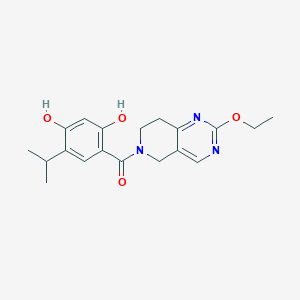

![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)